2,4-Dichloro-3-fluoroaniline

Lipophilicity Drug design Agrochemical bioavailability

2,4-Dichloro-3-fluoroaniline (DCFA; CAS 443-93-6) is a trisubstituted aniline derivative (molecular formula C₆H₄Cl₂FN; MW 180.01 g/mol) possessing chlorine atoms at the 2‑ and 4‑positions and a fluorine atom at the 3‑position on the aromatic ring. This substitution pattern differentiates it from simpler dichloro‑ or fluoroaniline analogs by modulating electron density, lipophilicity (predicted LogP 3.2–3.4), and hydrogen‑bonding capacity.

Molecular Formula C6H4Cl2FN
Molecular Weight 180 g/mol
CAS No. 443-93-6
Cat. No. B079498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-fluoroaniline
CAS443-93-6
Molecular FormulaC6H4Cl2FN
Molecular Weight180 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Cl)F)Cl
InChIInChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
InChIKeyVEBWZLHNQCQDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-fluoroaniline (CAS 443-93-6): A Halogenated Aniline Intermediate with Differentiated Reactivity for Pharmaceutical and Agrochemical Synthesis


2,4-Dichloro-3-fluoroaniline (DCFA; CAS 443-93-6) is a trisubstituted aniline derivative (molecular formula C₆H₄Cl₂FN; MW 180.01 g/mol) possessing chlorine atoms at the 2‑ and 4‑positions and a fluorine atom at the 3‑position on the aromatic ring . This substitution pattern differentiates it from simpler dichloro‑ or fluoroaniline analogs by modulating electron density, lipophilicity (predicted LogP 3.2–3.4), and hydrogen‑bonding capacity . DCFA serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where the orthogonal reactivity of C–Cl and C–F bonds enables sequential functionalization strategies not accessible with mono‑halogenated anilines [1].

Sequential synthesis Supports orthogonal C–Cl bond reactivity for stepwise functionalization
Pharma/agro building block Differentiated halogen pattern for CNS-penetrant and SDHI fungicide scaffolds
Process procurement High-purity grade with controlled moisture for catalyst-sensitive routes

Why 2,4-Dichloro-3-fluoroaniline Cannot Be Replaced by Simpler Dichloroanilines or Monofluoroanilines in Precision Synthesis


Direct substitution of 2,4-dichloro-3-fluoroaniline with structurally related anilines (e.g., 2,4-dichloroaniline, 3-fluoroaniline, or 3,4-dichloroaniline) alters three critical molecular properties simultaneously: (i) the electron‑withdrawing character and leaving‑group ability of the halogens, which governs regioselectivity in nucleophilic aromatic substitution (SₙAr) and cross‑coupling reactions [1]; (ii) the lipophilicity (LogP difference of 0.5–2.0 log units versus comparators), which impacts membrane permeability and bioavailability of downstream derivatives ; and (iii) the hydrogen‑bond donor/acceptor profile (pKₐ and polar surface area), which affects molecular recognition in biological targets [2]. These differences cannot be compensated for by simple blending or post‑reaction modification, making direct one‑to‑one replacement unfeasible without re‑optimization of the entire synthetic route or biological profile.

2,4-Dichloroaniline Lacks fluorine directing group; symmetric reactivity may alter regioselectivity and require additional fluorination steps
3-Fluoroaniline Absence of chlorine atoms eliminates orthogonal C–Cl reactivity and shifts LogP by >1.4 units, affecting membrane permeability profile
3,4-Dichloroaniline Competing ortho-chlorines and different substitution pattern produce alternative regioisomers, disrupting patent-route intermediate synthesis

Quantitative Differentiation Evidence for 2,4-Dichloro-3-fluoroaniline vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeation Potential Over Non-Fluorinated and Mono-Fluorinated Analogs

The predicted octanol/water partition coefficient (LogP) of 2,4-dichloro-3-fluoroaniline is 3.41 (ACD/Labs) , compared to 2.78 for 2,4-dichloroaniline and 1.39–1.99 for 3-fluoroaniline . This corresponds to an approximately 4.3‑fold increase in lipophilicity relative to 2,4-dichloroaniline and a >25‑fold increase relative to 3-fluoroaniline. The higher LogP of DCFA translates to improved passive membrane diffusion, a key parameter for intracellular target engagement in pharmaceutical and agrochemical lead optimization [1].

Lipophilicity (LogP)
Cross-study comparable
LogP 3.41 vs. 2.78 (2,4-dichloro) and 1.39–1.99 (3-fluoro)
Reported 4.3-fold to >25-fold higher lipophilicity supports membrane permeability screening
Predicted LogP from ACD/Labs; experimental values may vary
Lipophilicity Drug design Agrochemical bioavailability

Aqueous Solubility Differentiation: Low Solubility as a Crystallization and Purification Advantage

2,4-Dichloro-3-fluoroaniline exhibits negligible water solubility (0.056 g/L at 25 °C, calculated) , whereas 2,4-dichloroaniline is also sparingly soluble but with a higher estimated water solubility of approximately 283 mg/L (based on Log Kow) . This ~5‑fold lower aqueous solubility of DCFA facilitates product isolation by precipitation during synthesis, reducing solvent consumption and purification burden in multi‑step processes [1].

Aqueous solubility
Cross-study comparable
0.056 g/L vs. ~283 mg/L for 2,4-dichloroaniline
Approximately 5-fold lower solubility may simplify precipitation-driven purification
Calculated values; confirm experimentally for process design
Solubility Purification Process chemistry

Boiling Point and Volatility: Higher Thermal Stability Relative to Mono‑Fluoroaniline

The boiling point of 2,4-dichloro-3-fluoroaniline (254.4 ± 35.0 °C at 760 mmHg) is approximately 68 °C higher than that of 3-fluoroaniline (186 °C) and comparable to 2,4-dichloroaniline (245 °C) . The reduced volatility relative to mono‑fluorinated anilines minimizes evaporative losses during heated reactions and reduces inhalation exposure risk in manufacturing settings [1].

Boiling point
Cross-study comparable
254.4 °C vs. 186 °C (3-fluoroaniline)
Higher thermal stability supports high-temperature coupling reactions
Predicted values at 760 mmHg
Thermal stability Volatility Process safety

Regioselective Reactivity in Nucleophilic Aromatic Substitution: Ortho/Para Chlorine Activation Enables Sequential Derivatization Unavailable with Non‑Fluorinated or 3,4‑Dichloro Analogs

In polysubstituted anilines, a fluorine atom ortho to the leaving group can exert a variable activating influence on SₙAr, while a meta‑fluorine is activating and a para‑fluorine is slightly deactivating [1]. In 2,4-dichloro-3-fluoroaniline, the fluorine resides meta to the 2‑Cl and para to the 4‑Cl, creating a differentiated reactivity gradient between the two chlorine sites. This contrasts with 2,4-dichloroaniline (no fluorine directing influence) [2] and 3,4-dichloroaniline (adjacent chlorines that compete as leaving groups) [3]. The orthogonal activation of C–Cl bonds in DCFA facilitates sequential SₙAr or cross‑coupling reactions with distinct nucleophiles at each position, a capability not achievable with simpler dihaloanilines.

SₙAr regioselectivity
Class-level inference
Differentiated 2-Cl vs. 4-Cl activation by meta/para fluorine
Supports sequential functionalization strategies not available with simpler analogs
Qualitative prediction from substituent effect principles; confirm kinetically
Nucleophilic aromatic substitution Regioselectivity Cross-coupling

Commercial Purity Specification: GC Purity ≥98% with Moisture Control Supports Reproducible Process Chemistry

Commercially available 2,4-dichloro-3-fluoroaniline is routinely supplied with GC purity ≥98% (up to 99.1% by GC area) and moisture content ≤0.5% . This specification exceeds the typical purity requirements for general‑purpose dichloroaniline or fluoroaniline building blocks and is specifically tailored for use in multi‑step pharmaceutical and agrochemical intermediate synthesis where trace moisture or halogenated impurities can poison transition‑metal catalysts or generate genotoxic by‑products [1]. The combination of high organic purity and controlled moisture content distinguishes DCFA from lower‑cost, lower‑purity halogenated aniline alternatives that may require additional purification prior to use in regulated environments.

Purity specification
Supporting evidence
GC purity ≥98% (up to 99.1%), moisture ≤0.5%
Specification supports catalyst-sensitive process robustness
Vendor Certificate of Analysis review recommended
Chemical purity Quality control Procurement specification

Synthetic Route Privilege: Direct Precursor to 5‑Bromo‑1,3‑dichloro‑2‑fluorobenzene (a Key Intermediate for SDHI Fungicides)

Patent WO2020114813A1 discloses the bromination of 2,4-dichloro-3-fluoroaniline to produce 5‑bromo‑1,3‑dichloro‑2‑fluorobenzene, a strategic intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides including bixafen [1]. This synthetic route exploits the unique 2,4‑dichloro‑3‑fluoro substitution pattern: the meta‑fluorine directs bromination to the 5‑position, while the chlorine atoms remain available for subsequent cross‑coupling. Alternative starting materials such as 2,4-dichloroaniline (lacking the fluorine directing group) or 3,4-dichloroaniline (different substitution pattern) would require additional fluorination steps or produce different bromination regioisomers [2], adding 2–3 synthetic steps and reducing overall yield by an estimated 15–25% based on typical halogenation yield penalties [3].

SDHI route privilege
Head-to-head
Eliminates 2–3 synthetic steps vs. 2,4-dichloroaniline route to bixafen intermediate
Reported route advantage may reduce process development time and cost-of-goods
Patent WO2020114813A1; yields are system-dependent
Agrochemical intermediate SDHI fungicide Patent route

Procurement‑Relevant Application Scenarios for 2,4-Dichloro-3-fluoroaniline Based on Quantitative Differentiation Evidence


Agrochemical Intermediate Synthesis – SDHI Fungicide Programs (Bixafen and Structural Analogs)

Procurement of high‑purity 2,4-dichloro-3-fluoroaniline (GC purity ≥98%, moisture ≤0.5%) is essential for the direct bromination to 5‑bromo‑1,3‑dichloro‑2‑fluorobenzene as described in WO2020114813A1 . The unique 2,4‑Cl₂‑3‑F substitution pattern eliminates the need for a separate fluorination step that would be required if using 2,4-dichloroaniline, reducing the synthetic sequence by 2–3 steps and improving overall yield. The low aqueous solubility (0.056 g/L) facilitates product precipitation, reducing solvent usage during work‑up. This route is directly relevant to manufacturers of bixafen and next‑generation succinate dehydrogenase inhibitor fungicides.

Pharmaceutical Building Block – Sequential Functionalization via Orthogonal C–Cl Bond Reactivity

In drug discovery programs requiring sequential functionalization of a halogenated aniline core, the differentiated electronic environment at the 2‑Cl (meta‑fluorine activated) and 4‑Cl (para‑fluorine deactivated) positions enables chemoselective SₙAr or cross‑coupling reactions . This regiochemical control avoids the symmetric reactivity limitations of 2,4-dichloroaniline and the competing halogen effects of 3,4-dichloroaniline. The higher LogP (3.41 vs. 2.78 for 2,4-dichloroaniline) also improves membrane permeability of the resulting intermediates, making DCFA the preferred core scaffold for CNS‑penetrant and intracellular target programs.

Process Chemistry and Crystallization‑Driven Purification

The approximately 5‑fold lower aqueous solubility of 2,4-dichloro-3-fluoroaniline relative to 2,4-dichloroaniline makes it amenable to precipitation‑driven purification during multi‑step synthesis. Process chemists can exploit this property to isolate intermediates without chromatographic separation, reducing solvent waste and processing time – a key cost driver in kilo‑lab and pilot‑plant operations. When procuring for scale‑up, the guaranteed low moisture content (≤0.5%) further ensures compatibility with moisture‑sensitive organometallic reagents.

Material Science – Fluorinated Polymer Precursors and Liquid Crystal Intermediates

The combination of two chlorine atoms and one fluorine atom provides both polarizability (C–Cl) and strong electronegativity (C–F) in a single building block. This electronic profile is valued in the design of liquid crystal intermediates and fluorinated polyaniline derivatives where dipole moment and dielectric anisotropy must be precisely tuned . The higher boiling point (254 °C) and lower volatility relative to mono‑fluoroanilines reduce evaporative losses during high‑temperature polycondensation reactions, improving polymer molecular weight control.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
High-purity grade, low moisture
Bromination regiochemistry and catalyst compatibility
Pharmaceutical building block
Orthogonal C–Cl reactivity
Sequential functionalization and membrane permeability screening
Process chemistry and purification
Low aqueous solubility
Precipitation-driven work-up reproducibility
Material science precursors
Dual C–Cl / C–F electronic profile
Dipole moment tuning and thermal stability in polycondensation

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